molecular formula C5H8BN3O3 B11914752 (1-(2-Amino-2-oxoethyl)-1H-pyrazol-4-yl)boronic acid

(1-(2-Amino-2-oxoethyl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B11914752
M. Wt: 168.95 g/mol
InChI Key: SQXHCAGQPLMTSM-UHFFFAOYSA-N
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Description

(1-(2-Amino-2-oxoethyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative featuring a pyrazole ring substituted at the 4-position with a boronic acid group and at the 1-position with a 2-amino-2-oxoethyl moiety. Its unique substituent pattern distinguishes it from other pyrazolyl boronic acids, influencing its physicochemical properties (e.g., pKa, solubility) and biological interactions .

Properties

Molecular Formula

C5H8BN3O3

Molecular Weight

168.95 g/mol

IUPAC Name

[1-(2-amino-2-oxoethyl)pyrazol-4-yl]boronic acid

InChI

InChI=1S/C5H8BN3O3/c7-5(10)3-9-2-4(1-8-9)6(11)12/h1-2,11-12H,3H2,(H2,7,10)

InChI Key

SQXHCAGQPLMTSM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)CC(=O)N)(O)O

Origin of Product

United States

Mechanism of Action

The mechanism of action of (1-(2-Amino-2-oxoethyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and bioconjugation. The pyrazole ring may also contribute to binding interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Chemical Properties

The substituent at the 1-position of the pyrazole ring significantly impacts boronic acid reactivity. Below is a comparative analysis of key compounds:

Compound Name Substituent (R) Molecular Weight pKa* Key Applications
(1-(2-Amino-2-oxoethyl)-1H-pyrazol-4-yl)boronic acid 2-Amino-2-oxoethyl 183.96 g/mol ~8.5 Biomedical sensing, drug synthesis
(1-(2-Methoxy-2-oxoethyl)-1H-pyrazol-4-yl)boronic acid 2-Methoxy-2-oxoethyl 183.96 g/mol ~9.2 Organic synthesis intermediates
(1-(2-Chlorophenyl)-1H-pyrazol-4-yl)boronic acid 2-Chlorophenyl 222.44 g/mol ~8.8 Suzuki coupling, material science
(1-Benzyl-1H-pyrazol-4-yl)boronic acid Benzyl 188.03 g/mol ~8.3 Catalysis, polymer functionalization
(1-(2-Fluoroethyl)-1H-pyrazol-4-yl)boronic acid 2-Fluoroethyl 157.94 g/mol ~7.6 Antibacterial agents

*Estimated pKa values based on substituent electronic effects .

Key Observations:

  • Electronic Effects: The 2-amino-2-oxoethyl group introduces both electron-withdrawing (carbonyl) and electron-donating (amide) effects, lowering pKa compared to methoxy-substituted analogs (e.g., 8.5 vs. 9.2) .
  • Solubility: Polar substituents like the amino-oxoethyl group enhance aqueous solubility compared to hydrophobic aryl substituents (e.g., chlorophenyl or benzyl) .
  • Reactivity in Cross-Coupling: Aryl-substituted analogs (e.g., chlorophenyl, benzyl) are preferred in Suzuki-Miyaura reactions due to their stability, while amino-oxoethyl derivatives may require protecting groups to prevent side reactions .
Antimicrobial Activity

coli and C. albicans. The amino-oxoethyl group’s hydrogen-bonding capacity may similarly improve target binding in microbial enzymes .

Anticancer Potential

Boronic acids with heterocyclic substitutions exhibit anticancer activity by inhibiting proteasomes or kinases. For example, (1-Benzyl-1H-pyrazol-4-yl)boronic acid derivatives show moderate activity against glioblastoma cells .

Enzyme Inhibition

In penicillin-binding protein (PBP) inhibition (), aliphatic boronic acids outperform aryl-substituted analogs. The amino-oxoethyl group’s intermediate polarity may balance membrane permeability and target binding, positioning the compound as a promising PBP inhibitor .

Biological Activity

(1-(2-Amino-2-oxoethyl)-1H-pyrazol-4-yl)boronic acid, with a CAS number of 1086063-76-4, has emerged as a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and research articles.

  • Molecular Formula : C5_5H8_8BN3_3O3_3
  • Molecular Weight : 168.95 g/mol
  • Purity : ≥ 98% .

The biological activity of this compound is largely attributed to its boronic acid functionality, which allows it to interact with various biological targets, particularly enzymes. Boronic acids are known to form reversible covalent bonds with diols and amino alcohols, making them valuable in medicinal chemistry for the design of enzyme inhibitors.

1. Antimalarial Activity

Recent studies indicate that derivatives of pyrazole, including this compound, have been investigated for their potential in inhibiting Plasmodium species, the causative agents of malaria. The compound's ability to inhibit N-myristoyltransferase (NMT), an enzyme critical for the survival of Plasmodium parasites, was highlighted in one study. This suggests a promising pathway for the development of antimalarial therapies .

2. Inhibition of Kinases

The compound has also been explored for its inhibitory effects on various kinases. A high-throughput screening campaign identified several pyrazole derivatives as potent inhibitors against SIK kinases. The structure-activity relationship (SAR) studies demonstrated that modifications to the pyrazole ring could enhance potency and selectivity against specific kinases .

Case Study 1: Antimalarial Efficacy

In a study focusing on the inhibition of NMT in Plasmodium vivax, this compound was shown to significantly reduce parasite growth in vitro. The IC50_{50} values were determined to be in the low micromolar range, indicating substantial efficacy against this target .

Case Study 2: Kinase Inhibition

Another investigation into the compound's kinase inhibition properties revealed that it effectively inhibited SIK3 with an IC50_{50} value of approximately 200 nM. This study emphasized the importance of structural modifications in enhancing selectivity and potency against related kinases .

Data Table: Biological Activity Summary

Biological ActivityTargetIC50_{50} ValueReference
AntimalarialN-myristoyltransferaseLow micromolar
Kinase InhibitionSIK3~200 nM

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (1-(2-Amino-2-oxoethyl)-1H-pyrazol-4-yl)boronic acid can inhibit proteasome activity, which is crucial for cancer cell survival. For instance, derivatives of boronic acids have been shown to induce apoptosis in cancer cells by disrupting protein degradation pathways. This compound's ability to form reversible covalent bonds enhances its potential as a therapeutic agent in cancer treatment.

Antimicrobial Properties

Studies have demonstrated that pyrazole-based compounds exhibit significant antimicrobial activity. The binding affinity of this compound with bacterial targets can lead to the development of new antibiotics. For example, research on related compounds has shown effectiveness against various bacterial strains, suggesting that this compound could be optimized for similar applications.

Building Block for Complex Molecules

The unique reactivity of this compound allows it to serve as a key intermediate in the synthesis of complex organic molecules. Its ability to participate in Suzuki coupling reactions makes it valuable for constructing arylated compounds, which are prevalent in pharmaceuticals and agrochemicals.

Functionalization Opportunities

The amino group in the compound provides opportunities for further functionalization, enabling the synthesis of derivatives with tailored properties for specific applications. This flexibility is advantageous in drug design, where modifications can enhance bioactivity or selectivity.

Inhibition Studies

A study investigating the inhibition of DNA gyrase B by pyrazole-based compounds found that certain derivatives exhibited IC50 values comparable to established antibiotics like ciprofloxacin. This suggests that this compound could be a candidate for further development as an antimicrobial agent targeting DNA replication processes in bacteria .

Antioxidant Activity

Research has highlighted the antioxidant properties of pyrazole derivatives, with some compounds demonstrating high DPPH scavenging activity. This activity is crucial for developing therapeutics aimed at oxidative stress-related diseases .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Properties
4-Borono-L-phenylalaninePhenylalanine derivative with a boronic acid groupUsed in cancer therapy due to proteasome inhibition
3-BromopyrazoleBrominated pyrazoleExhibits antimicrobial activity
4-Pyridylboronic AcidPyridine ring attached to a boronic acidKnown for selective inhibition of certain enzymes
5-AminopyrazoleAmino group on a pyrazole ringPotential anti-inflammatory properties

The comparative analysis shows that this compound possesses distinct features that may confer unique biological activities and reactivity patterns advantageous for drug design and synthesis.

Chemical Reactions Analysis

Reactivity of the Boronic Acid Moiety

The boronic acid group enables reversible covalent bonding with diols and nucleophiles, a hallmark of boronic acid chemistry. This reactivity is critical for:

  • Enzyme Inhibition :

    • The compound interacts with glycosidases and kinases (e.g., SIK family kinases) by forming hydrogen bonds between the boronic acid group and active-site residues .

    • In kinase binding, the boronic acid group participates in π–π interactions with tyrosine residues and lipophilic contacts with hydrophobic pockets .

  • Cross-Coupling Reactions :

    • Suzuki-Miyaura Coupling :

      • Used to link the boronic acid to aryl halides or triflates under palladium catalysis (e.g., Pd(PPh₃)₄ with K₃PO₄ as a base) .

      • Reaction conditions: 1,4-dioxane, 100°C, yielding products with up to 94% efficiency .

Table 2: Suzuki-Miyaura Coupling Parameters

ParameterValueSource
CatalystPd(PPh₃)₄
BaseK₃PO₄
Solvent1,4-dioxane
Temperature100°C
YieldUp to 94%

Biological Interactions

The compound’s dual functionality (boronic acid and pyrazole) enhances its biological activity:

  • Glycosidase Inhibition :

    • Structural analogs exhibit significant inhibition of glycosidases, suggesting therapeutic potential.

    • The amino-oxoethyl group may participate in hydrogen bonding with enzyme active sites.

  • Kinase Binding :

    • In SIK kinases, the boronic acid group forms hydrogen bonds with the backbone NH of Ala145 and interacts lipophilically with Val80 and Ala205 .

    • The pyrazole ring engages in π–π stacking with Tyr144, stabilizing the binding conformation .

Stability and Handling

  • Thermal Stability : Melting points are consistent with pyrazole derivatives, indicating robust storage stability.

  • Storage Recommendations :

    • Keep in an inert atmosphere (e.g., under nitrogen) and at low temperatures (e.g., –20°C) .

    • Avoid exposure to moisture or oxidizing agents to prevent degradation.

Mechanistic Insights

The boronic acid group’s reactivity is modulated by its electronic environment. For example, in kinase inhibitors, steric clashes or hydrogen bonding with gatekeeper residues (e.g., Thr) can enhance selectivity . The pyrazole ring’s planarity allows efficient π–π interactions, critical for binding affinity .

Q & A

Q. What are the common synthetic routes for (1-(2-Amino-2-oxoethyl)-1H-pyrazol-4-yl)boronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)boronic acid (a structurally related boronic acid) reacts with brominated pyridazine derivatives in the presence of Pd(PPh₃)₄ catalyst and K₂CO₃ in a 1,4-dioxane/water solvent system at 100°C, yielding the target product with ~89% efficiency after purification via silica gel chromatography . Key steps include optimizing stoichiometry (1.3 eq boronic acid) and reaction time (2 hours) to minimize byproducts.

Q. How is the structure of this compound characterized in research settings?

Structural confirmation relies on X-ray diffraction (XRD) for solid-state analysis, revealing coordination environments (e.g., trigonal prismatic geometry for Fe²⁺ in clathrochelate analogs) . ¹H NMR (e.g., DMSO-d₆ solvent) identifies proton environments (e.g., pyrazole ring protons at δ 8.52–7.65 ppm) , while LC-MS (electrospray ionization) confirms molecular weight (e.g., m/z 280 [M+H]⁺) .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields during synthesis?

Competing side reactions, such as symmetric clathrochelate formation due to mixed boronic acid reactants, can reduce yields. Chromatographic purification (e.g., EtOAc/petroleum ether gradients) is critical but may result in low recovery (e.g., 26% yield reported for Fe²⁺ clathrochelates) . Strategies include adjusting reaction temperature, catalyst loading (e.g., 0.1 eq Pd), and boronic acid stoichiometry to favor the desired product .

Q. How does this compound interact in biological systems, particularly in radiopharmaceuticals?

Boronic acid derivatives are used in radiopharmaceuticals for targeting overexpressed proteins. For example, analogs like HYNIC-IFAP ((R)-1-((6-hydrazinylnicotinoyl)-D-alanyl)pyrrolidin-2-yl)boronic acid) bind fibroblast activation protein (FAP) for cancer imaging . The boronic acid moiety facilitates covalent interactions with serine proteases, enabling selective tumor targeting .

Q. How do structural modifications (e.g., substituents) impact reactivity and applications?

Substituents on the pyrazole ring influence solubility and binding affinity. For instance, tetrahydro-2H-pyranyl or tert-butoxycarbonyl (Boc) groups enhance stability during coupling reactions . Modifications like ethoxyethyl groups (e.g., in baricitinib intermediates) improve pharmacokinetics by reducing metabolic degradation .

Q. What analytical techniques resolve data contradictions in characterization?

Discrepancies between XRD (solid-state) and NMR (solution-state) data may arise from conformational flexibility. For example, XRD confirms rigid trigonal prismatic coordination , while NMR reveals dynamic equilibria in solution. Combining LC-MS (for purity) and FTIR (functional group analysis) ensures comprehensive characterization .

Q. Methodological Notes

  • Synthetic Optimization : Prioritize Pd catalyst screening (e.g., Pd(OAc)₂ vs. PdCl₂) and solvent polarity adjustments to suppress byproducts.
  • Biological Assays : Use radiolabeling (e.g., ⁹⁹mTc for HYNIC-IFAP) to validate target binding in vitro .
  • Data Validation : Cross-reference crystallographic data (SHELX refinement ) with spectroscopic results to address structural ambiguities.

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